Digitoxose 1,3,4-Triacetate
Description
Properties
CAS No. |
108942-62-7 |
|---|---|
Molecular Formula |
C₁₂H₁₈O₇ |
Molecular Weight |
274.27 |
Synonyms |
2,6-Dideoxy-D-ribo-hexopyranose 1,3,4-Triacetate |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Digitoxose Acetates
Glycosylation Reactions and Anomeric Control
Glycosylation is the process of forming a glycosidic bond, and achieving control over the anomeric stereochemistry (α vs. β) is a central challenge in carbohydrate synthesis. This is particularly true for 2-deoxy sugars like digitoxose (B191001).
The construction of β-linked 2-deoxy-sugars is a particularly challenging task in oligosaccharide synthesis. nih.gov The primary difficulty arises from the absence of a C-2 hydroxyl or acyl group, which prevents the use of neighboring group participation to control the stereochemical outcome. acs.orgnih.gov Without this directing group, glycosylation reactions with 2-deoxy sugar donors often yield mixtures of α and β anomers, complicating purification and reducing yields. nih.govresearchgate.net
Furthermore, 2-deoxy-glycosyl halides, with the exception of fluorides, are often highly unstable and must be generated in situ or used immediately after preparation. acs.orgnih.gov This high reactivity can make controlling the reaction difficult. researchgate.net The reactivity and selectivity of these donors depend significantly on the nature of the halide leaving group. nih.gov Due to these challenges, significant research has focused on developing methods that place the stereochemical control of the reaction in the hands of the reagents and promoters rather than the substrate itself. nih.govacs.org
The outcome of a glycosylation reaction is profoundly influenced by a variety of factors, including the nature of the glycosyl donor, the promoter used to activate the donor, the solvent, and the protecting groups on both the donor and acceptor molecules. mdpi.comwhiterose.ac.uk
Glycosyl Donors: The leaving group at the anomeric center of the donor is a key determinant of reactivity. Common donors derived from digitoxose acetate (B1210297) include:
Glycosyl Halides: Bromides and chlorides are highly reactive and are often activated by silver salts (Koenigs-Knorr conditions). nih.gov Iodides are even more reactive and can be used in SN2-type glycosylations. acs.org Glycosyl fluorides are more stable and require specific activators. nih.gov
Thioglycosides: These are stable donors activated by various promoters, offering a versatile approach to glycosylation.
Glycosyl Acetates/Imidates: These can be activated by Lewis acids like TMSOTf. researchgate.netnih.gov
Promoters and Reaction Conditions: The choice of promoter is critical for activating the donor and directing the stereochemical outcome.
Lewis Acids (e.g., TMSOTf, BF₃·OEt₂): These are commonly used to activate a wide range of donors. The reaction can proceed through an SN1-like mechanism, often favoring the thermodynamically more stable anomer.
Silver Salts (e.g., AgOTf, Ag₂CO₃): Used in Koenigs-Knorr reactions with glycosyl halides, the specific salt can influence the selectivity. nih.gov
Palladium Catalysts: Palladium(0)-catalyzed glycosylation has been developed as a mild and highly stereoselective method for forming β-glycosides, even with challenging 2-deoxy sugars. nih.gov
Reagent-Controlled Approaches: Some strategies involve matching the reactivity of the donor and leaving group with a specific promoter to force the reaction through a desired SN2-like pathway, leading to high stereospecificity. nih.govacs.org For instance, using N-sulfonyl imidazoles to generate glycosyl sulfonates in situ can lead exclusively to β-anomers. acs.org
The table below summarizes the effect of different components on glycosylation selectivity with 2-deoxy sugars.
| Component | Example(s) | Influence on Selectivity and Mechanism |
| Glycosyl Donor | Glycosyl Halides, Thioglycosides, Acetates, Imidates | The leaving group's ability affects reactivity and the tendency towards SN1 or SN2 pathways. acs.orgnih.gov |
| Promoter/Activator | TMSOTf, Silver Salts, Pd(0) catalysts, N-Sulfonyl imidazoles | Activates the donor. The choice of promoter can force the reaction through a specific mechanistic pathway (e.g., Pd(0) for β-selectivity). acs.orgnih.gov |
| Solvent | Dichloromethane (DCM), Acetonitrile (CH₃CN), Diethyl ether (Et₂O) | Can influence the stability of intermediates. Nitrile solvents can sometimes favor α-glycosides (the nitrile effect), though this is less pronounced with reactive 2-deoxy sugars. nih.gov |
| Protecting Groups | Benzyl ethers, Acetyl esters | Can influence the overall reactivity of the donor and acceptor through electronic effects. mdpi.com |
| Acceptor | Primary vs. Secondary Alcohols | The nucleophilicity and steric bulk of the acceptor alcohol can affect reaction rates and yields. The anomeric configuration of the acceptor can also influence reactivity. nih.govresearchgate.net |
Investigations into Other Functional Group Transformations
Beyond derivatization at the anomeric carbon, Digitoxose 1,3,4-Triacetate can undergo various other functional group transformations. These reactions typically require initial deprotection of the acetate groups to liberate the free hydroxyls.
A primary transformation is the saponification or transesterification of the acetate esters to yield free digitoxose. This is commonly achieved under basic conditions (e.g., sodium methoxide (B1231860) in methanol) or acidic conditions. Once the hydroxyl groups are exposed, they can be subjected to a range of standard organic reactions:
Oxidation: The secondary hydroxyl groups at the C-3 and C-4 positions can be oxidized to ketones using reagents like Collins' reagent (CrO₃-pyridine), Jones' reagent (CrO₃/H₂SO₄/acetone), or milder, more selective modern reagents. imperial.ac.uk This transformation introduces a carbonyl group, which can serve as a handle for further modifications.
Reduction: In syntheses involving digitoxose precursors, reductions are common. For example, the Luche reduction (using NaBH₄ and CeCl₃) is used to reduce enones to allylic alcohols, a transformation employed in the synthesis of digitoxin (B75463). nih.gov
Epimerization: The stereochemistry of a hydroxyl group can be inverted (epimerized). This can be achieved through an oxidation-reduction sequence or via other methods, such as using Shvo's catalyst for the selective epimerization at a C–OH group with an adjacent axial substituent. thieme-connect.com
Selective Protection/Deprotection: The differing reactivity of the C-3 and C-4 hydroxyl groups (and the C-1 anomeric hydroxyl in the hemiacetal form) allows for selective protection. This enables specific transformations at one position while others are masked, a crucial strategy in the multi-step synthesis of complex oligosaccharides and natural products. nih.govimperial.ac.uk
Dihydroxylation: In synthetic routes building the digitoxose ring, the diastereoselective dihydroxylation of a double bond using reagents like osmium tetroxide (OsO₄) is a key step to install the required hydroxyl groups with precise stereocontrol. nih.gov
These functional group interconversions are essential for the synthesis of digitoxose-containing natural products and their analogues, allowing for the systematic modification of the sugar unit to probe structure-activity relationships. nih.govnih.gov
Enzymatic and Biocatalytic Transformations Involving Digitoxose
Biosynthetic Pathways of Digitoxose (B191001) and its Activated Forms
The biosynthesis of digitoxose in microorganisms is a multi-step enzymatic process that converts common monosaccharides into this rare deoxysugar. The activated form, thymidine (B127349) diphosphate (B83284) (TDP)-L-digitoxose, serves as the donor substrate for glycosyltransferase enzymes. nih.govresearchgate.net
The biosynthesis of TDP-L-digitoxose is a conserved pathway in various bacteria, including species of Streptomyces and Actinomadura. nih.govresearchgate.net The process commences with α-D-glucose-1-phosphate and proceeds through a series of enzymatic reactions to yield the final activated deoxysugar. nih.govwisc.edu
The general pathway involves six key enzymatic steps:
Thymidylyltransferase: This enzyme catalyzes the conversion of α-D-glucose-1-phosphate to TDP-D-glucose. nih.gov
TDP-D-glucose 4,6-dehydratase: This enzyme facilitates the dehydration of TDP-D-glucose to form the key intermediate, TDP-4-keto-6-deoxy-D-glucose. nih.gov This intermediate is common to the biosynthesis of many deoxysugars. nih.gov
2,3-dehydratase: An enzyme like KijB1 then removes the hydroxyl group at the C-2 position and creates a ketone at C-3, forming TDP-3,4-diketo-2,6-dideoxy-d-Glucose. nih.govwisc.edu
C-3''-ketoreductase: The keto group at the C-3 position is then reduced by a ketoreductase, such as KijD10. nih.govnih.gov
Epimerase: An epimerase, for example KijD11, acts at the C-5 position. nih.gov
C-4''-ketoreductase: Finally, a reductase like KijC2 reduces the keto group at the C-4 position to yield TDP-L-digitoxose. nih.govwisc.edu
The biosynthetic pathway for TDP-D-digitoxose differs from that of the L-isomer starting from the fourth step, where the C-3 keto group is reduced to a hydroxyl group in an axial configuration. nih.govresearchgate.net
Table 1: Key Enzymes in the Biosynthesis of TDP-L-Digitoxose
| Step | Enzyme Class | Example Enzyme | Substrate | Product |
|---|---|---|---|---|
| 1 | Thymidylyltransferase | JadQ | α-D-glucose-1-phosphate | TDP-D-glucose |
| 2 | 4,6-Dehydratase | JadT | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose |
| 3 | 2,3-Dehydratase | KijB1 | TDP-4-keto-6-deoxy-D-glucose | TDP-3,4-diketo-2,6-dideoxy-d-Glucose |
| 4 | C-3''-ketoreductase | KijD10 | TDP-3,4-diketo-2,6-dideoxy-d-Glucose | TDP-4-keto-2,6-dideoxy-L-rhamnose |
| 5 | C-5''-Epimerase | KijD11 | TDP-4-keto-2,6-dideoxy-L-rhamnose | TDP-4-keto-2,6-dideoxy-L-psicose |
| 6 | C-4''-ketoreductase | KijC2 | TDP-4-keto-2,6-dideoxy-L-psicose | TDP-L-digitoxose |
Detailed studies of the enzymes in the digitoxose biosynthetic pathway have provided insights into their specific roles and mechanisms. A notable example is the C-3''-ketoreductase KijD10 from Actinomadura kijaniata, the bacterium that produces the antibiotic kijanimicin. wisc.edunih.gov
KijD10 is an NADPH-dependent enzyme belonging to the glucose-fructose oxidoreductase (GFOR) superfamily. wisc.edunih.gov It catalyzes the reduction of the C-3'' keto group of TDP-3,4-diketo-2,6-dideoxy-d-Glucose. nih.gov Structural and functional analyses have identified key amino acid residues in the active site of KijD10. Lysine 102 (Lys 102) has been shown to be a critical catalytic residue, acting as a proton donor to the C-3'' keto group during the reduction reaction. nih.gov Tyrosine 186 (Tyr 186), while also in the active site, appears to play a more auxiliary role. nih.gov Mutations of Lys 102 to alanine (B10760859) or glutamate (B1630785) result in a drastic reduction or complete loss of catalytic activity, confirming its essential role in the enzyme's function. nih.gov
The understanding of the genetic basis for digitoxose biosynthesis has opened avenues for genetic engineering to create novel glycosylated natural products. nih.govnih.gov One powerful strategy is the use of "sugar cassette plasmids," which are plasmids containing the entire set of genes required for the biosynthesis of a specific sugar, such as digitoxose. nih.gov
By introducing these sugar cassette plasmids into microorganisms that produce a particular natural product, it is possible to append digitoxose to the aglycone, a process known as glycodiversification. nih.govnih.gov For instance, the deoxysugar plasmid pLNBIV, which contains the genes for L-digitoxose biosynthesis, has been used to modify the glycosylation pattern of the antitumor antibiotic mithramycin. nih.gov This approach can lead to the generation of novel derivatives with potentially improved pharmacological properties, such as enhanced antitumor activity and reduced toxicity. nih.gov The heterologous expression of digitoxose biosynthesis genes is an effective method for altering the glycosyl groups of natural products. nih.gov
Glycosyltransferases in Natural Product Biosynthesis
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the formation of glycosidic bonds, which link sugars to other molecules. cazypedia.orgoup.comwikipedia.org In the context of natural product biosynthesis, GTs are responsible for transferring activated sugars, like TDP-L-digitoxose, to an acceptor molecule, which is often a complex aglycone. nih.govnih.gov
Glycosyltransferases catalyze the transfer of a sugar moiety from a donor substrate to an acceptor with either inversion or retention of the stereochemistry at the anomeric carbon. cazypedia.org
Inverting Glycosyltransferases: These enzymes utilize a direct displacement S(_N)2-like mechanism. nih.govannualreviews.orgresearchgate.net This involves a single nucleophilic substitution step where an enzymatic general base catalyst facilitates the reaction. cazypedia.org Most inverting GTs require a divalent cation, such as Mg or Mn, for their activity. cazypedia.org
Retaining Glycosyltransferases: The mechanism for retaining GTs is less definitively established. nih.govannualreviews.org A proposed mechanism involves a short-lived oxocarbenium ion intermediate, where the leaving phosphate (B84403) group acts as the base. nih.govannualreviews.orgresearchgate.net An alternative, though less likely, mechanism involves a double-displacement reaction with the formation of a glycosyl-enzyme intermediate. cazypedia.org
The formation of the glycosidic bond is a critical step in the biosynthesis of many bioactive natural products, and the stereochemical outcome is determined by the specific glycosyltransferase involved. oup.comnih.gov
The specificity of glycosyltransferases for both the sugar donor and the acceptor molecule is a key determinant of the final structure of a glycosylated natural product. nih.gov While some glycosyltransferases exhibit strict specificity, adhering to the "one enzyme-one linkage" hypothesis, many others display a degree of substrate promiscuity. nih.govnih.gov
This relaxed substrate specificity is particularly valuable in the field of combinatorial biosynthesis and glycodiversification. nih.govnih.gov Glycosyltransferases with broad acceptor specificity can transfer their designated sugar to a range of different aglycones. Similarly, some GTs can utilize different activated sugar donors. While there is a general specificity for the nucleotide portion of the donor (e.g., TDP), the sugar moiety can sometimes be varied. The ability of certain glycosyltransferases to accept non-native sugar donors or to glycosylate different aglycones is exploited in genetic engineering approaches to generate novel bioactive compounds. nih.govnih.gov For example, the glycosyltransferase JadS in the jadomycin (B1254412) biosynthetic pathway catalyzes the transfer of L-digitoxose to the aglycone JadA. researchgate.net Studies have shown that some GTs involved in natural product biosynthesis can tolerate modifications in the sugar donor, allowing for the enzymatic synthesis of novel glycosides. nih.gov
Strategies to Overcome Glycotransferase Inhibition in in vitro Systems
Glycosyltransferases (GTs) are pivotal enzymes in the biosynthesis of glycosides; however, their application in in vitro systems can be limited by product inhibition. rsc.orgresearchgate.net Various strategies have been developed to mitigate this issue, primarily focusing on the use of substrate analogs, enzyme engineering, and the optimization of reaction conditions.
One prominent strategy involves the use of donor and acceptor substrate analogs. rsc.org For example, inhibitors based on the nucleotide-sugar donor can be designed with modifications to the nucleotide base to enhance specificity and binding affinity. rsc.org A significant challenge with these nucleotide diphosphate (NDP)-based inhibitors is their limited membrane permeability and stability under physiological conditions due to their hydrophilic and charged nature. rsc.org Alternatively, acceptor substrate analogs can be designed by modifying the nucleophilic hydroxyl group to prevent enzyme inhibition. rsc.org
The development of glycomimetics and alternative inhibitor chemotypes offers another avenue. These molecules are not structurally identical to the natural substrates but can effectively bind to the enzyme, thereby blocking inhibitory molecules. rsc.org Furthermore, metabolic chain terminators can be rationally designed to halt the glycosylation process at a specific juncture. rsc.org
Enzyme engineering presents a robust approach to overcoming inhibition. Techniques such as site-directed mutagenesis and domain swapping allow for modifications to the enzyme's structure, which can lead to improved stability, enhanced activity, and greater resistance to inhibitors. researchgate.net High-throughput screening platforms are also instrumental in the directed evolution of GTs with more desirable catalytic properties. researchgate.net
Optimization of the reaction environment is also crucial. For instance, in the in vitro glycosylation of membrane proteins, the selection of appropriate detergents or lipids to mimic a native membrane environment can significantly influence enzyme performance. nih.gov The molar ratio of the acceptor substrate to the sugar donor is another critical parameter that can be fine-tuned to enhance glycosyltransferase activity, with effective ratios ranging from 1:10 to 1:100 having been reported. nih.gov
While these strategies are broadly applicable, the specific literature reviewed does not provide extensive details on overcoming glycotransferase inhibition in the context of digitoxose glycosylation. Nevertheless, the fundamental principles of employing customized substrate analogs and optimizing the enzymatic milieu are anticipated to be highly relevant for enhancing the efficiency of in vitro systems that involve digitoxose.
Enzymatic Modifications for Structural Diversification
Enzymatic methodologies provide a highly selective and efficient means for the structural diversification of complex glycosides containing digitoxose. These biocatalytic transformations enable precise modifications that are often difficult to achieve through conventional chemical synthesis.
The regioselective acylation of digitoxose residues within complex glycosides, such as cardiac glycosides, is of significant scientific interest as it can yield derivatives with altered biological properties. Lipases, a class of enzymes, have demonstrated exceptional utility as catalysts for these transformations due to their high degree of selectivity.
Research has identified Lipase PS as a particularly effective biocatalyst for the acylation of the terminal D-digitoxose unit in cardenolides like digitoxin (B75463) and digoxin (B3395198). mdpi.com This enzyme exhibits a remarkable selectivity for the 4‴-OH group of the terminal digitoxose, facilitating the production of monoacetylated derivatives. mdpi.com This is in contrast to other lipases, such as Novozym 435, which were found to be incapable of acylating these specific positions on digitoxin and digoxin. mdpi.com The observed inefficiency of Novozym 435 with these complex glycosides was partially elucidated through studies on the acetylation of free D-digitoxose. mdpi.com
The high regioselectivity of these enzymatic reactions is thought to arise from a combination of the inherent chemical reactivity of the targeted hydroxyl group and the specific catalytic promotion of acylation at that site by the enzyme. core.ac.uk This enzymatic approach offers a mild and highly selective pathway for the preparation of specifically modified saccharide derivatives. mdpi.com
The enzymatic synthesis of acetylated digitoxose derivatives represents a practical and efficient route to valuable pharmaceutical compounds. The use of lipases in non-aqueous solvents facilitates transesterification reactions that can produce highly pure and specific products.
Monoacetylated derivatives of both digitoxin and digoxin, which are established commercial drugs, can be effectively synthesized using this biocatalytic strategy. mdpi.com For instance, the drug Novodigal, a mono-acetylated form of digoxin, has been prepared with high regioselectivity using Lipase PS. mdpi.com This enzymatic synthesis was a notable achievement, as it was the first reported instance of regioselective enzymatic acetylation of glycosides bearing a terminal D-digitoxose unit. mdpi.com
The selection of the enzyme is paramount to the success of the synthesis. As noted, Lipase PS has been identified as the preferred catalyst for the acylation of the terminal digitoxose in digitoxin and digoxin, whereas other enzymes like Novozym 435 are not effective for these particular substrates. mdpi.com The yields for these biocatalytic acetylations are consistently reported as "good," underscoring the preparative value of this methodology. mdpi.com
Table of Compounds
Analytical Characterization and Research Methodologies for Digitoxose 1,3,4 Triacetate and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to the structural determination of Digitoxose (B191001) 1,3,4-Triacetate. These techniques provide detailed information on the molecule's atomic connectivity, stereochemistry, and exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Digitoxose 1,3,4-Triacetate in solution. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of the compound.
In ¹H NMR, the chemical shifts (δ) of the protons on the pyranose ring and the acetate (B1210297) groups, along with their coupling constants (J), allow for the determination of the sugar's relative stereochemistry. For instance, the coupling constant between the anomeric proton (H-1) and H-2 is characteristic of their dihedral angle, which helps in assigning the anomeric configuration (α or β). The presence of three distinct singlets in the acetate region (typically δ 1.9-2.2 ppm) confirms the triacetate structure.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbons of the acetate groups (around δ 170 ppm) and the anomeric carbon (C-1, typically δ 90-100 ppm) are particularly diagnostic. While specific, experimentally derived spectral data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous acetylated 2,6-dideoxyhexopyranoses.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for β-D-Digitoxose 1,3,4-Triacetate in CDCl₃
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Ring Carbons | ||
| C-1 (Anomeric) | ~5.8 - 6.2 (d) | ~90 - 95 |
| C-2ax | ~1.8 - 2.0 (m) | ~30 - 35 |
| C-2eq | ~2.2 - 2.4 (m) | |
| C-3 | ~5.0 - 5.3 (m) | ~68 - 72 |
| C-4 | ~4.8 - 5.1 (m) | ~70 - 75 |
| C-5 | ~3.7 - 4.0 (m) | ~65 - 70 |
| C-6 (CH₃) | ~1.2 - 1.4 (d) | ~17 - 20 |
| Acetate Groups | ||
| 1-OAc (C=O) | - | ~169 - 171 |
| 1-OAc (CH₃) | ~2.1 (s) | ~20 - 22 |
| 3-OAc (C=O) | - | ~169 - 171 |
| 3-OAc (CH₃) | ~2.0 (s) | ~20 - 22 |
| 4-OAc (C=O) | - | ~169 - 171 |
| 4-OAc (CH₃) | ~2.05 (s) | ~20 - 22 |
Note: Data are representative predictions based on general values for acetylated 2,6-dideoxy sugars. Actual values may vary. (s = singlet, d = doublet, m = multiplet).
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₈O₇).
Tandem mass spectrometry (MS/MS) is used to gain further structural information through controlled fragmentation of the molecule. For acetylated sugars, characteristic fragmentation patterns include the sequential neutral loss of acetic acid (60.021 Da) or ketene (42.011 Da) from the parent ion. These fragmentation pathways help to confirm the presence and number of acetate groups on the sugar ring.
Table 2: Predicted ESI-MS Ions and Fragments for this compound
| Ion / Fragment | Predicted m/z | Description |
| [M+Na]⁺ | 297.095 | Sodium Adduct of Parent Molecule |
| [M+H]⁺ | 275.113 | Protonated Parent Molecule |
| [M+Na - CH₂CO]⁺ | 255.084 | Loss of one ketene unit |
| [M+Na - CH₃COOH]⁺ | 237.084 | Loss of one acetic acid unit |
| [M+Na - 2(CH₃COOH)]⁺ | 177.073 | Loss of two acetic acid units |
Note: m/z values are calculated based on the molecular formula C₁₂H₁₈O₇.
Chromatographic Separation and Purification Methods
Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures or natural product extracts.
Flash Column Chromatography for Isolation of Derivatives
Flash column chromatography is the standard method for preparative purification of this compound. This technique utilizes a stationary phase, typically silica gel, and a mobile phase of organic solvents to separate compounds based on their polarity. For carbohydrate acetates, which are significantly less polar than their parent sugars, solvent systems involving mixtures of hexane and ethyl acetate are commonly used. A solvent gradient, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent (ethyl acetate), allows for the efficient separation of the desired product from starting materials and byproducts.
Table 3: Typical Conditions for Flash Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
| Detection | Thin-Layer Chromatography (TLC) with staining (e.g., p-anisaldehyde) |
Paper Chromatography for Mixture Separation
While largely superseded by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for analytical purposes, paper chromatography remains a simple and effective technique for the qualitative analysis of sugar mixtures. acs.orgCurrent time information in Toronto, CA.nih.gov In this method, a spot of the mixture is applied to a strip of filter paper (the stationary phase), and the edge of the paper is dipped into a developing solvent (the mobile phase). The solvent moves up the paper by capillary action, separating the components based on their differential partitioning between the stationary aqueous phase bound to the cellulose and the mobile organic phase. acs.org The separation is quantified by the retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.
Table 4: Representative Paper Chromatography Systems for Sugar Acetates
| Solvent System (Mobile Phase) | Visualization Reagent | Expected Rf Range |
| n-Butanol:Acetic Acid:Water (4:1:5) | Aniline hydrogen phthalate spray, followed by heating | 0.6 - 0.9 |
| Ethyl Acetate:Pyridine:Water (8:2:1) | Ammoniacal silver nitrate, followed by heating | 0.7 - 0.95 |
Note: Rf values are highly dependent on experimental conditions (temperature, paper type, saturation) and are higher for less polar acetates compared to free sugars.
Application As a Synthetic Intermediate and Building Block in Glycoside Research
Role in the Synthesis of Complex Glycosides
The construction of complex glycosides, particularly those containing the unique 2,6-dideoxy sugar digitoxose (B191001), relies on robust and stereocontrolled synthetic strategies. Protected digitoxose derivatives are central to these efforts, functioning as key precursors to glycosyl donors and acceptors necessary for elongating sugar chains.
Digitoxose is a fundamental component of cardiac glycosides, such as digoxin (B3395198), which consists of the aglycone digoxigenin linked to a trisaccharide of digitoxose. While the natural product contains a trisaccharide, synthetic efforts often explore variations, such as tetradigitoxosides, to probe structure-activity relationships. In the synthesis of these complex molecules, a monosaccharide building block like a protected digitoxose derivative is the starting point. The synthesis involves a stepwise or block glycosylation strategy where digitoxose units are sequentially added to the aglycone or to a growing oligosaccharide chain. Each step requires a "glycosyl donor" (an activated digitoxose unit) and a "glycosyl acceptor" (the aglycone or oligosaccharide with a free hydroxyl group). An acetylated precursor is readily converted into these reactive species, making it an essential intermediate for building the full oligosaccharide chain of natural cardiac glycosides and their analogues.
In chemical glycosylation, a glycosyl donor is a sugar derivative with a leaving group at the anomeric position (C-1) that can be activated to react with a glycosyl acceptor. Acetylated sugars like Digitoxose 1,3,4-triacetate are stable precursors for these donors. The synthetic process typically involves:
Deprotection/Activation at the Anomeric Center: The acetate (B1210297) group at the C-1 position is selectively removed and replaced with a more suitable leaving group.
Formation of Various Glycosyl Donors: Depending on the desired glycosylation method, the precursor can be converted into several types of donors, including:
Thioglycosides: Highly stable and can be activated by thiophilic promoters.
Trichloroacetimidates: Very reactive donors suitable for forming challenging glycosidic bonds.
Glycosyl Halides: Classic donors used in numerous glycosylation reactions.
The choice of protecting groups on the other hydroxyls (C-3 and C-4) and the specific type of glycosyl donor created from the precursor are critical for controlling the stereochemical outcome (α or β) of the glycosylation reaction. In biosynthetic pathways, the activated donor is TDP-L-digitoxose, which is enzymatically transferred by glycosyltransferases.
The stereoselective synthesis of α-linked digitoxose oligosaccharides is a significant challenge due to the absence of a directing group at the C-2 position. Despite this difficulty, protected digitoxose derivatives have been successfully employed in the synthesis of the α-linked digitoxose trisaccharide fragment found in the natural product Kijanimicin.
In a notable approach, a digitoxose hemiacetal donor, prepared from a commercially available acetylated precursor (di-O-acetyl-L-rhamnal), was used in a dehydrative glycosylation reaction. By using a specific arylsulfonyl chloride promoter (p-O-isopropylbenzenesulfonyl chloride), researchers achieved high α-selectivity in the coupling steps. The synthesis involved an iterative process of glycosylation followed by deprotection to prepare for the next coupling, ultimately yielding the target trisaccharide.
| Synthesis Step | Key Reagents | Outcome | Selectivity (α:β) | Yield |
| Monosaccharide Coupling | Digitoxose hemiacetal donor, p-methoxyphenol, p-O-isopropylbenzenesulfonyl chloride | PMP-glycoside formation | 10:1 | 55% |
| Disaccharide Coupling | Digitoxose hemiacetal donor, Monosaccharide acceptor, p-O-isopropylbenzenesulfonyl chloride | Disaccharide formation | 4.4:1 | 81% |
| Trisaccharide Coupling | Digitoxose hemiacetal donor, Disaccharide acceptor, p-O-isopropylbenzenesulfonyl chloride | Trisaccharide formation | 4.5:1 | 77% |
This table summarizes key steps and outcomes in the synthesis of an α-linked digitoxose trisaccharide fragment, demonstrating the utility of a digitoxose precursor in achieving stereoselective glycosylation.
Scaffold for Novel Glycoconjugate Construction
Beyond their role as intermediates, protected digitoxose units serve as foundational scaffolds for creating novel molecules that are not found in nature but are based on natural product structures. This allows for the systematic modification of complex molecules to enhance their properties or to study their biological mechanisms.
This compound and similar precursors are essential building blocks for generating analogues of complex natural products. By altering the structure of the sugar unit or the way it is linked, chemists can create a library of related compounds. This approach, sometimes called diverted total synthesis, uses a synthetic route established for a natural product and introduces modified building blocks at key stages. For example, the synthesis of the Kijanimicin trisaccharide fragment provides a platform to introduce different sugar units or modify the digitoxose scaffold itself to create novel oligosaccharides for biological testing. Similarly, synthetic routes towards cardiac glycosides like digitoxin (B75463) can be adapted to attach modified digitoxose analogues to the digitoxigenin core, enabling the exploration of new therapeutic agents.
Modifying the sugar chain of a glycoconjugate is a powerful strategy for investigating its structure-activity relationships (SAR). The sugar moiety, while often not bioactive on its own, significantly influences the potency, solubility, and pharmacokinetic properties of the entire molecule.
In the context of cardiac glycosides, studies have shown that:
Number of Sugars: The length of the sugar chain affects potency. For instance, the inhibitory activity of digitoxigenin glycosides on Na,K-ATPase can be modulated by the number of attached digitoxose units.
Sugar Structure: Replacing the natural D-digitoxose with other sugars, including aminosugars, can dramatically alter the biological profile. The addition of an aminosugar to digitoxigenin was found to increase potency compared to the addition of a neutral sugar.
By using versatile building blocks like this compound, researchers can systematically synthesize a series of analogues with precise modifications to the sugar chain. These analogues are then tested to correlate specific structural changes with changes in biological activity, providing crucial insights for the design of new drugs with improved efficacy and reduced toxicity.
Advanced Concepts and Future Research Trajectories
Computational Chemistry and Molecular Modeling Studies of Digitoxose (B191001) Systems
Computational chemistry and molecular modeling have become indispensable tools for investigating the behavior of complex carbohydrate systems, including those containing digitoxose. springernature.comwikipedia.org These methods provide atomistic-level descriptions of molecular structures, dynamics, and interactions, offering insights that are often difficult to obtain through experimental means alone. wikipedia.org
Molecular mechanics, a key aspect of molecular modeling, uses classical mechanics to simulate the physical basis of molecular behavior. wikipedia.org In this approach, atoms are treated as point charges with associated masses, and their interactions are described by spring-like chemical bonds and forces like Van der Waals and electrostatic interactions. wikipedia.org Such models are crucial for studying the conformational preferences of digitoxose and its glycosidic linkages, which are fundamental to their biological activity.
Applications of these computational methods in glycoscience are broad, covering the study of stereoelectronic effects, carbohydrate-carbohydrate interactions, and the structure of polysaccharides. researchgate.net For digitoxose systems, molecular modeling can be used to:
Investigate the three-dimensional structures and dynamics of digitoxose-containing glycosides. researchgate.net
Predict the conformational changes that occur upon binding to biological targets, such as enzymes or receptors. wikipedia.org
Elucidate the molecular basis for the biological activity of natural products containing digitoxose. researchgate.net
Guide the design of novel digitoxose derivatives with enhanced therapeutic properties.
Molecular dynamics simulations, for example, can reveal the stability of ligand-protein complexes over time, confirming stable binding interactions that are critical for drug efficacy. nih.gov As computational power and algorithmic efficiency continue to improve, these in silico approaches will play an increasingly vital role in advancing our understanding of digitoxose chemistry and biology. springernature.com
Development of Novel Synthetic Routes to Access Rare Digitoxose Derivatives
The development of efficient and stereoselective synthetic routes to access digitoxose and its derivatives is a significant area of research, as these sugars are integral components of many biologically active natural products. nih.gov Traditional syntheses of rare sugars can be lengthy and complex, often requiring numerous steps for redox manipulations and functional group interconversions. thieme-connect.com
The challenges in stereoselective glycosylation with 2,6-dideoxy sugars like digitoxose are notable due to the lack of a directing group near the anomeric center and the sugar's increased reactivity. nsf.gov Researchers are actively exploring various strategies to overcome these hurdles, including the use of novel promoters and catalyst systems. An organoboron-catalyzed regioselective monoglycosylation of digitoxin (B75463) has been shown to provide access to novel purpurea-type cardiac glycosides, demonstrating a nonbiocatalytic method for creating specific glycosylation patterns. acs.orgresearchgate.net
| Strategy | Target Molecule/Fragment | Key Features | Reference |
|---|---|---|---|
| Stereoselective Synthesis | Protected L-digitoxose derivative | Completed in 9 steps with a 35% overall yield. | nih.gov |
| Glycosyl Tosylates | α-linked digitoxose trisaccharide of Kijanimicin | First direct, dehydrative approach to α-digitoxose. Uses an arylsulfonyl chloride promoter. | nsf.govnih.gov |
| Organoboron Catalysis | Novel purpurea-type cardiac glycosides | Catalyst-controlled, regioselective glycosylation of digitoxin. | acs.orgresearchgate.net |
| De Novo Approach | Digitoxin and Digoxose | Iterative use of palladium-catalyzed glycosylation and other key reactions. | nih.gov |
These synthetic advancements are crucial for a strategy known as glycorandomization, where the sugar components of glycosylated compounds are altered to create new derivatives with potentially improved pharmacodynamic properties. nsf.gov Access to a diverse library of synthetic digitoxose derivatives is essential for exploring structure-activity relationships and developing new therapeutic agents. nih.govnih.gov
Engineering of Biosynthetic Pathways for Enhanced Production or Diversification of Digitoxose-Containing Glycosides
The biosynthesis of digitoxose in bacteria involves a multi-step enzymatic pathway that begins with an activated monosaccharide. nih.gov The sugar is activated as TDP-digitoxose before it can be used as a donor by glycosyltransferases. nih.gov Understanding this pathway is critical for harnessing and engineering it for biotechnological purposes.
A key strategy for creating novel glycosylated compounds is the heterologous expression of "Sugar Cassette Plasmids" that contain the genes for digitoxose biosynthesis. nih.gov By introducing these plasmids into host organisms that produce a bioactive compound, researchers can attach digitoxose moieties to the parent molecule, potentially altering its biological activity. nih.gov This approach of combinatorial biosynthesis has been used to generate new derivatives of natural products. nih.govnih.gov
The enzymes involved in these pathways, particularly glycosyltransferases (GTs), often exhibit relaxed substrate specificity. acs.orgnih.gov This promiscuity is advantageous as it allows them to transfer not only their native sugar but also other sugar structures, further enabling the diversification of natural products through metabolic pathway engineering and enzymatic glycodiversification. acs.orgresearchgate.net
| Strain | Associated Natural Product | Identified Genes/Enzymes | Function |
|---|---|---|---|
| S. venezuelae ISP5230 | Jadomycin (B1254412) B | jadO, jadP, jadQ, jadS, jadT, jadU, jadV | Responsible for digitoxose biosynthesis; knockout leads to loss of digitoxose moiety. |
| A. kijaniata | Kijanimicin | KijD5, KijD4, KijB1, KijD10, KijD11, KijC2 | Achieved the in vitro enzymatic synthesis of TDP-L-digitoxose. |
Researchers have successfully identified the gene clusters responsible for L-digitoxose formation in various strains. For example, in the production of Jadomycin B by S. venezuelae, knocking out the jadO, jadP, jadQ, jadS, jadT, jadU, and jadV genes resulted in molecules lacking the digitoxose moiety. nih.gov Similarly, the enzymes responsible for the in vitro synthesis of TDP-L-digitoxose were identified from the kijanimicin-producing strain A. kijaniata. nih.gov A detailed understanding of these biosynthetic pathways allows for their rational engineering to produce novel and more robust drug candidates. elsevierpure.com
Exploration of Digitoxose as a Component in Advanced Materials or Biotechnological Applications
While the primary focus of digitoxose research has been on its role in pharmacologically active glycosides, its unique chemical structure suggests potential for broader applications in advanced materials and biotechnology. scbt.comcymitquimica.com Carbohydrates, in general, are being explored for the production of sustainable materials, and the enzymatic synthesis of glycosides is a promising avenue for creating highly functionalized polysaccharides. nih.gov
In biotechnology, digitoxose derivatives can be used as tools to study biological processes. For example, synthetically produced digitoxose-containing oligosaccharides can serve as probes to investigate the function of glycosidases and glycosyltransferases. The development of glycosynthases, which are engineered enzymes that can synthesize glycosides without hydrolyzing them, has opened up new possibilities for creating specific glycoconjugates for research and pharmaceutical purposes. nih.gov
The inherent ability of sugars to participate in molecular recognition events makes them attractive components for biosensors and diagnostics. Although not yet extensively explored for digitoxose itself, the principles of carbohydrate-based recognition could be applied to develop digitoxose-specific sensors or to use digitoxose as a recognition element in more complex systems. Furthermore, the synthesis of digitoxose-containing glycopolymers could lead to new biomaterials with tailored properties for applications in tissue engineering or drug delivery.
Unanswered Questions and Emerging Research Frontiers in Digitoxose Chemistry
Despite significant progress, several unanswered questions and exciting research frontiers remain in the field of digitoxose chemistry.
Unanswered Questions:
Complete Biosynthetic Elucidation: While key steps in the biosynthesis of TDP-digitoxose have been identified, reconstructing the entire pathway in vitro remains challenging, partly due to the instability of intermediates and the catalytic efficiency of the enzymes. nih.gov The precise sequence of events, such as the methylation at the C-4 position seen in some compounds, is still unclear. nih.gov
Mechanism of Glycosyltransferases: A deeper mechanistic understanding of the glycosyltransferases that utilize TDP-digitoxose is needed. How do these enzymes achieve substrate specificity and stereochemical control, and can this be rationally engineered for desired outcomes?
Emerging Research Frontiers:
Artificial Intelligence and Machine Learning: The use of AI and machine learning is an emerging tool for the development of novel drug candidates. nih.gov These computational approaches can be used to predict the biological activities of novel digitoxose derivatives, screen virtual libraries of compounds, and guide synthetic and biosynthetic efforts.
Continuous Flow Synthesis: Automated continuous flow systems are being developed for the rapid synthesis of protected deoxysugar donors. researchgate.net Applying this technology to digitoxose could significantly accelerate the production of derivatives for research and development.
Glycodiversification and Drug Development: The continued exploration of glycodiversification by combining engineered biosynthesis and chemical synthesis will undoubtedly lead to new digitoxose-containing compounds with novel or improved therapeutic properties, targeting a wide range of diseases from cancers to infectious diseases. researchgate.netnih.govnih.gov
Novel Materials: The potential of digitoxose as a building block for new polymers and advanced materials remains a largely untapped frontier. Research into the polymerization of digitoxose derivatives could yield novel biomaterials with unique properties.
Addressing these questions and exploring these frontiers will continue to drive innovation in the field, potentially leading to new therapeutics, research tools, and advanced materials based on the unique chemistry of digitoxose.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing Digitoxose 1,3,4-Triacetate in a laboratory setting?
- Methodological Answer : Synthesis should follow regioselective acetylation protocols to ensure precise modification at the 1, 3, and 4 hydroxyl groups of digitoxose. Characterization requires a combination of spectroscopic techniques (e.g., H/C NMR for structural confirmation) and chromatographic methods (e.g., HPLC for purity assessment ≥97.0%, as per GC standards in analogous phthalate analyses ). Differential scanning calorimetry (DSC) can further validate crystallinity.
Q. How can researchers optimize reaction conditions for this compound synthesis to maximize yield and purity?
- Methodological Answer : Employ factorial design to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. Pre-experimental screening (e.g., Plackett-Burman design) identifies critical variables, followed by response surface methodology (RSM) to model interactions and predict optimal conditions . Orthogonal design principles, as used in industrial optimization, reduce experimental runs while ensuring robustness .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile acetylating agents, PPE (gloves, goggles), and rigorous waste disposal. Pre-lab safety assessments must align with protocols for structurally similar esters (e.g., di-n-hexyl phthalate, classified as hazardous ). A 100% pass rate on safety exams is mandatory before experimental work .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved to confirm structural integrity?
- Methodological Answer : Contradictions in NMR or MS data often arise from solvent interactions or residual impurities. Cross-validate using multiple techniques:
- NMR : Compare experimental H shifts with DFT-calculated chemical shifts.
- MS/MS Fragmentation : Analyze collision-induced dissociation (CID) patterns to distinguish isomeric byproducts.
- Chromatography : Use orthogonal columns (C18 vs. HILIC) to isolate impurities. Virtual simulations of spectra via chemical software (e.g., ACD/Labs) enhance accuracy .
Q. What advanced statistical methods are suitable for analyzing multi-variable datasets in this compound stability studies?
- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to correlate degradation rates with variables like pH, temperature, and humidity. For time-dependent stability, Kaplan-Meier survival analysis or Cox proportional hazards models quantify failure probabilities. Bayesian inference can address small sample sizes or missing data .
Q. How can researchers design experiments to investigate the enzymatic hydrolysis of this compound in biological systems?
- Methodological Answer : Use a quasi-experimental design with:
- Experimental Group : Incubate the compound with esterases (e.g., porcine liver carboxylase) under controlled pH/temperature.
- Control Group : Heat-inactivated enzymes or buffer-only conditions.
Monitor hydrolysis via LC-MS and kinetic assays. Employ Michaelis-Menten models to derive and , validated through bootstrapping for small datasets .
Methodological Tools and Frameworks
Q. Which computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation dynamics and partition coefficients. QSPR models in software like COSMOtherm predict logP and solubility. Density functional theory (DFT) calculations (e.g., Gaussian) optimize geometries and simulate IR/Raman spectra .
Q. How should researchers address reproducibility challenges in this compound studies?
- Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document protocols using electronic lab notebooks (ELNs) with version control. Share raw data (spectra, chromatograms) in repositories like Zenodo. Replicate experiments across independent labs using harmonized SOPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
